13C NMR Differentiation of Trans vs. Cis Cyclopropane Stereochemistry for Structural Verification
For stereoisomeric substituted 2-phenylcyclopropanes, the trans and cis configurations produce distinct 13C NMR chemical shift patterns in both the cyclopropane ring carbons and the substituent carbons, enabling unambiguous stereochemical assignment [1]. This is critical for procurement and quality control, as the cis isomer (e.g., (1R,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid) is not interchangeable with the trans form in structure-dependent applications.
| Evidence Dimension | 13C NMR chemical shift differentiation |
|---|---|
| Target Compound Data | trans-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid (distinct cyclopropane ring 13C shifts) |
| Comparator Or Baseline | cis-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid (different 13C shifts) |
| Quantified Difference | Quantitative shift values depend on exact substitution; class-level difference is established for substituted 2-phenylcyclopropanes |
| Conditions | Proton-decoupled 13C NMR in CDCl3 or similar solvent |
Why This Matters
Essential for analytical verification of correct trans stereochemistry upon receipt, preventing misassignment and ensuring batch-to-batch consistency.
- [1] Subbotin, O. A.; Koz'min, A. S.; Grishin, Yu. K.; Sergeyev, N. M.; Bolesov, I. G. 13C NMR spectra of cyclopropane derivatives. Stereoisomeric substituted 2-phenylcyclopropanes. Magnetic Resonance in Chemistry 1972, 4, 53–62. View Source
